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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-2-(trimethylsilyl)acetylene (C₁₁H₁₄Si), a pivotal build

and nuclear magnetic resonance (NMR) spectroscopy data. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral feat

Molecular Structure and Physicochemical Properties
1-Phenyl-2-(trimethylsilyl)acetylene is a colorless to slightly yellow liquid at room temperature.[1][2] The trimethylsilyl (TMS) group serves as a ster

Table 1: Physicochemical Properties of 1-Phenyl-2-(trimethylsilyl)acetylene

Property

Molecular Formula

Molecular Weight

CAS Number

Appearance

Density

Boiling Point

Refractive Index

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=10];

// Phenyl Ring

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="0.87,-0.5!", label="C"];

C6 [pos="0.87,0.5!", label="C"];

H1 [pos="-1.5,0.87!", label="H"];

H2 [pos="-1.5,-0.87!", label="H"];

H3 [pos="0,-1.7!", label="H"];

H4 [pos="1.5,-0.87!", label="H"];

H5 [pos="1.5,0.87!", label="H"];
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// Acetylene Linker

C7 [pos="0,2!", label="C"];

C8 [pos="0,3!", label="C"];

// Trimethylsilyl Group

Si [pos="0,4!", label="Si", fontcolor="#34A853"];

C9 [pos="-1,4.87!", label="CH₃"];

C10 [pos="1,4.87!", label="CH₃"];

C11 [pos="0,5!", label="CH₃"];

// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

C1 -- C7 [label=""];

C7 -- C8 [label="≡"];

C8 -- Si;

Si -- C9; Si -- C10; Si -- C11;

}

***

### 2. Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecul

#### **Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)**

1.  **Sample Preparation:** Prepare a dilute solution of 1-Phenyl-2-(trimethylsilyl)acetylene (~1 mg/mL) in a 

2.  **Injection:** Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column 

3.  **GC Method:** Use a temperature program that ensures separation from solvent and any impurities, for inst

4.  **MS Acquisition:** Acquire datain EI mode at a standard ionization energy of 70 eV. The choice of 70 eV i

5.  **Data Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak co

#### **Data Summary & Interpretation**

The EI mass spectrum is characterized by a distinct molecular ion and a highly diagnostic base peak resulting 

***

**Table 2: Key EI-MS Fragmentation Data for1-Phenyl-2-(trimethylsilyl)acetylene**

| m/z | Proposed Fragment | Relative Intensity (%) | Interpretation |

| :-- | :--- | :--- | :--- |

| 174 | [C₁₁H₁₄Si]⁺˙ (M⁺˙) | ~27 | Molecular Ion |

| **159** | [M - CH₃]⁺ | **100** | **Base Peak:** Loss of a methyl radical via alpha-cleavage. |

| 129 | [M - 3CH₃]⁺ or [C₁₀H₉]⁺ | ~6 | Complex rearrangement/fragmentation |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | ~5 | Phenyl-containing fragment |

| 73 | [Si(CH₃)₃]⁺ | Variable | Trimethylsilyl cation |
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*Data compiled from PubChem and ChemicalBook.*

***

#### **Fragmentation Pathway Analysis**

The fragmentation of 1-Phenyl-2-(trimethylsilyl)acetylene is dominated by pathways characteristic of trimethyl

1.  **Molecular Ion (m/z 174):** The peak at m/z 174 corresponds to the intact molecule that has lost one elec

2.  **Base Peak (m/z 159):** The most abundant fragment is observed at m/z 159. This peak arises from the faci

```dot

digraph "fragmentation_pathway" {

  rankdir=LR;

  node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];

  edge [fontname="sans-serif", fontsize=10, color="#202124"];

  mol [label="Molecular Ion (M⁺˙)\nm/z = 174"];

  frag1 [label="[M - CH₃]⁺\nm/z = 159 (Base Peak)"];

  mol -> frag1 [label="- •CH₃ (15 Da)\n(Alpha-Cleavage)"];

}

Caption: Primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. 

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal, ensuring co
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Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 c

Data Summary & Interpretation

The IR spectrum displays characteristic absorptions for the phenyl, alkyne, and trimethylsilyl groups. The mos

Table 3: Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode

~3050 Aromatic C-H Stretch

~2160 C≡C Stretch

~1596, ~1487 Aromatic C=C Stretch

~1250 Si-CH₃ Symmetric Ben

~840, ~760 Si-C Stretch / CH₃ R

Absence at ~3300 ≡C-H Stretch

Data compiled from ResearchGate and general IR correlation tables.

[4][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve ~10-20 mg of 1-Phenyl-2-(trimethylsilyl)acetylene in ~0.6 mL of deuterated chlo
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Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR, definin

Acquisition: Record spectra on a 300 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled exper

¹H NMR Data & Interpretation

The ¹H NMR spectrum is simple and highly informative, showing two distinct sets of signals corresponding to th

Table 4: ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity

~7.45 - 7.55 Multiplet

~7.25 - 7.40 Multiplet

~0.25 Singlet

Data interpreted from similar compounds and established chemical shift ranges.

[4][10]

Trimethylsilyl Protons (~0.25 ppm): The nine protons of the three methyl groups are chemically equivalent, g

Phenyl Protons (~7.25 - 7.55 ppm): The five protons on the phenyl ring are deshielded due to the aromatic ri
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¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 5: ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Comments |

| :--- | :--- | :--- | :--- |

| ~132.0 | ortho- & meta-Carbons | Phenyl ring |

| ~128.9 | para-Carbon | Phenyl ring |

| ~128.3 | ortho- & meta-Carbons | Phenyl ring |

| ~123.0 | ipso-Carbon (C-C≡) | Phenyl ring, quaternary |

| ~104.8 | -C≡C-Si | Acetylenic carbon attached to Si |

| ~94.5 | Ph-C≡C- | Acetylenic carbon attached to Phenyl |

| ~0.0 | (CH₃)₃Si- | Trimethylsilyl carbons |

Data compiled from published spectra of 1-Phenyl-2-(trimethylsilyl)acetylene and closely related analogues.

[11]

Acetylenic Carbons (~104.8 and ~94.5 ppm): The two sp-hybridized carbons of the alkyne are clearly resolved.

Phenyl Carbons (~123-132 ppm): Due to symmetry, four distinct signals are expected for the six carbons of th

Trimethylsilyl Carbon (~0.0 ppm): The three equivalent methyl carbons of the TMS group appear as a single sh
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Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provi

MS: A molecular ion at m/z 174 and a characteristic base peak at m/z 159 ([M-CH₃]⁺).

IR: A strong C≡C stretch around 2160 cm⁻¹, prominent Si-CH₃ bands at ~1250 and ~840 cm⁻¹, and the conspicuou

NMR: A 9H singlet around 0.25 ppm in the ¹H spectrum, and two distinct acetylenic carbon signals around 105 

This comprehensive spectroscopic signature serves as a reliable standard for identity and purity confirmation 

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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